molecular formula C26H23N5O B2906783 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile CAS No. 1448128-86-6

2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile

Cat. No. B2906783
CAS RN: 1448128-86-6
M. Wt: 421.504
InChI Key: BFBXFVPAIIJTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile, also known as OPQ, is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile involves its binding to specific biological targets, such as enzymes and biomolecules, and modulating their activity. 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile has been shown to bind to the ATP-binding site of protein kinase C, thereby inhibiting its activity. It has also been shown to bind to the DNA minor groove, which enables it to be used as a fluorescent probe for nucleic acids. Moreover, 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels in cells.
Biochemical and Physiological Effects:
2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of certain genes. In vivo studies have shown that 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile can reduce inflammation, improve cognitive function, and protect against oxidative stress. However, the exact mechanisms underlying these effects are still unclear and require further investigation.

Advantages and Limitations for Lab Experiments

2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile has several advantages for lab experiments, such as its high purity, stability, and reproducibility. It can be easily synthesized in large quantities and can be used in a variety of experimental systems, such as cell cultures and animal models. However, 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile also has some limitations, such as its relatively high cost and limited solubility in aqueous solutions. Moreover, the potential toxicity of 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile should be considered when using it in experiments, and appropriate safety measures should be taken.

Future Directions

There are several future directions for the study of 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile. Firstly, the exact mechanisms underlying its biochemical and physiological effects need to be elucidated. This requires a more detailed understanding of its binding to specific biological targets and its downstream effects on cellular signaling and regulation. Secondly, further studies are needed to explore the potential applications of 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile in drug discovery, particularly as a lead compound for the development of new drugs targeting specific biological pathways. Finally, more research is needed to evaluate the safety and toxicity of 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile, particularly in vivo, to ensure its safe use in scientific research.

Synthesis Methods

The synthesis of 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile involves the reaction of 2-chloro-4'-cyanobiphenyl with 4-phenylpiperazine and 2-amino-4-oxoquinazoline in the presence of a base. The resulting product is then treated with formaldehyde to obtain 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile. The yield of 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile has been widely used in scientific research as a tool compound to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase, which are involved in cell signaling and regulation. 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile has also been used as a fluorescent probe to detect the presence of certain biomolecules, such as nucleic acids and proteins, in biological samples. Moreover, 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile has been studied for its potential applications in drug discovery, particularly as a lead compound for the development of new drugs targeting specific biological pathways.

properties

IUPAC Name

2-[[4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O/c27-18-20-8-4-5-9-21(20)19-31-25(32)23-12-6-7-13-24(23)28-26(31)30-16-14-29(15-17-30)22-10-2-1-3-11-22/h1-13H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBXFVPAIIJTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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